molecular formula C24H23N3O6 B15058815 ethyl 2,6-bis(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate

ethyl 2,6-bis(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate

Cat. No.: B15058815
M. Wt: 449.5 g/mol
InChI Key: FYAQSXVQMINJAC-UHFFFAOYSA-N
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Description

Ethyl 2,6-bis(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate is a complex organic compound that belongs to the family of bipyridine derivatives This compound is characterized by its unique structure, which includes multiple pyridine rings substituted with ethoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,6-bis(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-bis(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Ethyl 2,6-bis(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of ethyl 2,6-bis(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyridine rings can coordinate with metal ions, making it an effective ligand in catalytic processes. Additionally, its ethoxycarbonyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,6-bis(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of multiple ethoxycarbonyl groups. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C24H23N3O6

Molecular Weight

449.5 g/mol

IUPAC Name

ethyl 2,6-bis(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate

InChI

InChI=1S/C24H23N3O6/c1-4-31-22(28)15-7-9-25-18(11-15)20-13-17(24(30)33-6-3)14-21(27-20)19-12-16(8-10-26-19)23(29)32-5-2/h7-14H,4-6H2,1-3H3

InChI Key

FYAQSXVQMINJAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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